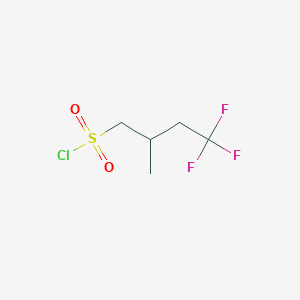

4,4,4-Trifluoro-2-methylbutane-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

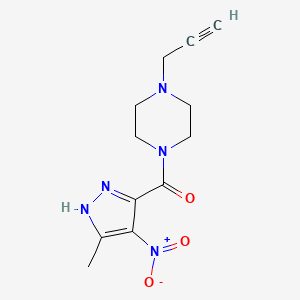

4,4,4-Trifluoro-2-methylbutane-1-sulfonyl chloride is a chemical compound with the IUPAC name 4,4,4-trifluoro-2-methylbutane-1-sulfonyl chloride . It has a molecular weight of 224.63 .

Molecular Structure Analysis

The InChI code for 4,4,4-Trifluoro-2-methylbutane-1-sulfonyl chloride is 1S/C5H8ClF3O2S/c1-4(2-5(7,8)9)3-12(6,10)11/h4H,2-3H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

4,4,4-Trifluoro-2-methylbutane-1-sulfonyl chloride is a solid . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.科学的研究の応用

Atmospheric Chemistry and Environmental Impact

- Atmospheric Chemistry of Related Compounds : A study by D’eon et al. (2006) investigated the atmospheric chemistry of N-methyl perfluorobutane sulfonamidoethanol (NMeFBSE), a compound related to 4,4,4-Trifluoro-2-methylbutane-1-sulfonyl chloride. They measured its reaction with OH radicals, determining its atmospheric lifetime and identifying its degradation products, which include various perfluorinated acids and sulfonates.

Water Treatment and Environmental Remediation

Reverse Osmosis and Nanofiltration for Contaminant Removal : Tang et al. (2007) Tang et al. (2007) examined the use of reverse osmosis (RO) and nanofiltration (NF) membranes in removing perfluorooctane sulfonate (PFOS) from wastewater. Their findings showed that RO and NF membranes are effective in rejecting PFOS, with a higher rejection rate observed for RO membranes.

Sorption on Activated Carbons and Resin : A study by Yu et al. (2009) focused on the sorption kinetics and isotherms of PFOS and perfluorooctanoate (PFOA) using activated carbons and anion-exchange resin. They found that sorption capacity varied among different adsorbents and that both ion exchange and hydrophobic interactions played roles in the sorption process.

Environmental Distribution and Human Exposure

Distribution in Various Ecosystems : Ruan et al. (2015) investigated the occurrence and distribution of perfluorinated compounds, including PFOS, in municipal sewage sludge in China Ruan et al. (2015). They identified novel polyfluorinated ether sulfonates used as PFOS alternatives in the electroplating industry.

Human Exposure Assessment : Calafat et al. (2007) measured concentrations of PFOS and other polyfluoroalkyl compounds in the serum of the U.S. population. Their findings highlighted widespread exposure to these compounds Calafat et al. (2007).

Advanced Treatment Methods

Oxidative Destruction using Electrodes : Carter and Farrell (2008) explored the oxidative destruction of PFOS using boron-doped diamond film electrodes. They observed the production of sulfate, fluoride, carbon dioxide, and trifluoroacetic acid as end products Carter and Farrell (2008).

Surface Molecular Imprinting for Adsorption : A study by Guo et al. (2018) focused on the development of a molecularly imprinted polymer for the adsorption of PFOS. They found that the polymer exhibited specific binding properties and rapid adsorption kinetics for PFOS Guo et al. (2018).

Safety And Hazards

特性

IUPAC Name |

4,4,4-trifluoro-2-methylbutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClF3O2S/c1-4(2-5(7,8)9)3-12(6,10)11/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFSKSBXIQVYBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,4-Trifluoro-2-methylbutane-1-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-chloro-4-methoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2585543.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2585546.png)

![(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2585548.png)

![1-(4-Chlorophenyl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2585562.png)

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2585563.png)